Ethyl 4-amino-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-1H-imidazole-5-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It has been shown to act as a new class of anti-tuberculosis agents .
Synthesis Analysis
The synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate involves several steps. The process starts with 5-Amino-4-imidazole and ethanol . The reaction is carried out under specific conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular formula of Ethyl 4-amino-1H-imidazole-5-carboxylate is C6H9N3O2 . It has a molecular weight of 155.155 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) .Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-amino-1H-imidazole-5-carboxylate are complex and involve multiple steps . The compound can undergo various transformations under different conditions, leading to a variety of products .Physical And Chemical Properties Analysis
Ethyl 4-amino-1H-imidazole-5-carboxylate is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is 391.2±22.0 °C at 760 mmHg . It is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .Scientific Research Applications
Hydrogen-bonded Supramolecular Structures
Ethyl 4-amino-1H-imidazole-5-carboxylate and its derivatives exhibit fascinating hydrogen-bonded supramolecular structures. For instance, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate forms a chain of rings through a combination of N-H...N and C-H...N hydrogen bonds, while its 4-chlorophenyl derivative links molecules into complex sheets via a mix of hydrogen bonds. These structures demonstrate the potential of ethyl 4-amino-1H-imidazole-5-carboxylate derivatives in forming diverse and complex molecular architectures (Costa et al., 2007).
Synthesis of Nucleoside Analogues
Ethyl 4-amino-1H-imidazole-5-carboxylate serves as a precursor in the synthesis of various nucleoside analogues. For example, ethyl 5-amino-1-β-D-arabinofuranosylimidazole-4-carboxylate was prepared through a series of reactions involving condensation and hydrogenation processes. Such synthetic pathways highlight the role of ethyl 4-amino-1H-imidazole-5-carboxylate in the creation of novel nucleosides, potentially useful in pharmaceutical research (Mackenzie & Shaw, 1978).
Intermediates in Purine Nucleotide Biosynthesis
Ethyl 4-amino-1H-imidazole-5-carboxylate and its benzyl derivatives have been used to study intermediates in the biosynthesis of purine nucleotides. Such research provides insights into the biochemical pathways involved in nucleotide synthesis, which is fundamental to understanding cellular processes and potential therapeutic interventions (Cusack, Shaw, & Logemann, 1980).
Formation of 5-Aminoimidazole-4-carboxylic Acid Derivatives
Research on the dimerization of ethyl α-amino-α-cyanoacetate, which yields diethyl 5-aminoimidazole-2,4-dicarboxylate, underscores the significance of ethyl 4-amino-1H-imidazole-5-carboxylate in synthesizing imidazole derivatives. These studies contribute to our understanding of the synthesis and properties of imidazole-based compounds, which are essential in various chemical and pharmaceutical contexts (Robinson & Shaw, 1972).
Future Directions
properties
IUPAC Name |
ethyl 4-amino-1H-imidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMORFFDAXJHHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321878 | |
Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1H-imidazole-5-carboxylate | |
CAS RN |
21190-16-9 | |
Record name | 21190-16-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-amino-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-amino-5-imidazolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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